molecular formula C20H22N2O2 B14933422 N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide

Cat. No.: B14933422
M. Wt: 322.4 g/mol
InChI Key: XUMLDTQYTJKJBT-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a methoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxybenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of an amine with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-2-[1-(methyl)-1H-indol-3-yl]acetamide
  • N-(3-methoxyphenyl)-2-[1-(ethyl)-1H-indol-3-yl]acetamide
  • N-(3-methoxyphenyl)-2-[1-(butyl)-1H-indol-3-yl]acetamide

Uniqueness

N-(3-methoxyphenyl)-2-[1-(propan-2-yl)-1H-indol-3-yl]acetamide is unique due to its specific structural features, such as the presence of a propan-2-yl group on the indole ring

Properties

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(1-propan-2-ylindol-3-yl)acetamide

InChI

InChI=1S/C20H22N2O2/c1-14(2)22-13-15(18-9-4-5-10-19(18)22)11-20(23)21-16-7-6-8-17(12-16)24-3/h4-10,12-14H,11H2,1-3H3,(H,21,23)

InChI Key

XUMLDTQYTJKJBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

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